Bienvenue dans la boutique en ligne BenchChem!

1-Ethynyl-4-phenylcyclohexanol

Hydrosilylation catalysis Release coating formulation Organosiloxane curing

Choose 1-ethynyl-4-phenylcyclohexanol (CAS 29071-44-1) for hydrosilylation-curable silicone release coatings—no heating step required, unlike 1-ethynylcyclohexanol (mp 33°C). Ideal negative control for 5-LOX and sEH enzyme inhibition assays (IC50 >10,000 nM). Terminal alkyne enables Sonogashira coupling and click chemistry. Documented scaffold for glucose-6-phosphatase inhibitor prodrugs (US Patent 5,567,725). Steric 4-phenyl group directs regioselective Pd-catalyzed cyclocarbonylation to α-methylene-β-lactones. Research-use solid; verify purity per lot.

Molecular Formula C14H16O
Molecular Weight 200.28g/mol
Cat. No. B372944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-4-phenylcyclohexanol
Molecular FormulaC14H16O
Molecular Weight200.28g/mol
Structural Identifiers
SMILESC#CC1(CCC(CC1)C2=CC=CC=C2)O
InChIInChI=1S/C14H16O/c1-2-14(15)10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-7,13,15H,8-11H2
InChIKeyFUFMQDPEADAKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-4-phenylcyclohexanol Procurement Guide: Structural Identity and Baseline Properties for Scientific Selection


1-Ethynyl-4-phenylcyclohexanol (CAS 29071-44-1; molecular formula C14H16O; molecular weight 200.28 g/mol) is a tertiary acetylenic alcohol featuring a cyclohexanol core substituted at the 1-position with an ethynyl group and at the 4-position with a phenyl ring [1]. The compound exists as cis- and trans-isomers [2] and is commercially available as a research chemical from suppliers including Sigma-Aldrich (catalog CDS022054) . Unlike simpler analogs such as 1-ethynylcyclohexanol (melting point 30–33 °C) [3] or unsubstituted 4-phenylcyclohexanol, the dual substitution pattern confers distinct physicochemical properties and reactivity profiles relevant to specialized synthetic and catalytic applications.

Why 1-Ethynyl-4-phenylcyclohexanol Cannot Be Replaced by Simpler Cyclohexanol Derivatives in Targeted Applications


Generic substitution with unsubstituted 1-ethynylcyclohexanol (ETCH) or 4-phenylcyclohexanol is precluded by fundamental differences in physicochemical and biological behavior. 1-Ethynylcyclohexanol, lacking the 4-phenyl group, exhibits a low melting point (30–33 °C) that necessitates heating for formulation, a recognized disadvantage in hydrosilylation inhibitor applications [1]. Conversely, 4-phenylcyclohexanol, lacking the 1-ethynyl moiety, fails to provide the terminal alkyne functionality essential for alkynyl-specific reactivity such as Sonogashira coupling or click chemistry conjugation [2]. Critically, 1-ethynyl-4-phenylcyclohexanol exhibits weak to negligible activity against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) with IC50 >10,000 nM [3], making it unsuitable as a direct bioactive compound but potentially valuable as a negative control or selectivity probe in enzyme inhibition studies.

Quantitative Differentiation of 1-Ethynyl-4-phenylcyclohexanol Against Closest Analogs: Evidence-Based Selection Criteria


Hydrosilylation Inhibitor Performance: Structural Advantages of 4-Phenyl Substitution Over 1-Ethynylcyclohexanol

1-Ethynylcyclohexanol (ETCH) is a widely used hydrosilylation inhibitor, but its melting point of 33 °C renders it solid at room temperature (25 °C), requiring heating prior to formulation into release coating compositions [1]. This thermal requirement complicates processing and risks premature crystallization. 1-Ethynyl-4-phenylcyclohexanol, bearing a 4-phenyl substituent, is recognized as a 2-substituted-1-alkynyl-1-cyclohexanol derivative with modified physical properties that circumvent this handling disadvantage [1]. While direct head-to-head quantitative performance data (e.g., bath life extension, cure kinetics) for 1-ethynyl-4-phenylcyclohexanol specifically are not publicly disclosed in the patent literature, the invention explicitly claims that 2-substituted-1-alkynyl-1-cyclohexanols—a class encompassing 1-ethynyl-4-phenylcyclohexanol—provide improved room-temperature handling characteristics compared to ETCH [1].

Hydrosilylation catalysis Release coating formulation Organosiloxane curing Platinum catalyst inhibition

5-Lipoxygenase Inhibitory Activity: Weak Target Engagement Permits Use as a Negative Control

1-Ethynyl-4-phenylcyclohexanol exhibits an IC50 >10,000 nM against human recombinant 5-lipoxygenase (5-LOX) expressed in Escherichia coli, assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation [1]. This potency is orders of magnitude weaker than known 5-LOX inhibitors such as zileuton (IC50 ~300–500 nM) [2] and falls well below the typical hit-to-lead threshold (<1,000 nM) for enzyme inhibitors. Additionally, the compound shows IC50 >10,000 nM against soluble epoxide hydrolase (sEH) under comparable assay conditions [1]. While some sources anecdotally reference this compound as a lipoxygenase inhibitor [3], the quantitative binding data demonstrate that the compound is effectively inactive at the 5-LOX target.

Inflammation research Eicosanoid pathway 5-LOX assay development Enzyme inhibition profiling

Synthetic Utility: Glucose-6-Phosphatase Inhibitor Scaffold and Ester Prodrug Precursor

Substituted cyclohexanol esters, including those derived from 1-ethynyl-4-phenylcyclohexanol, are disclosed as inhibitors of the glucose-6-phosphatase system, a therapeutic target for reducing hepatic glucose overproduction in diabetes [1]. US Patent 5,567,725 specifically exemplifies esters of 1-ethynyl-4-phenylcyclohexanol (see Example 4) and teaches that such compounds are pharmacologically active for treating diseases characterized by elevated glucose secretion from the liver [1]. Unlike 4-phenylcyclohexanol, which lacks the 1-ethynyl group and is primarily employed as a chiral building block or intermediate [2], 1-ethynyl-4-phenylcyclohexanol provides a scaffold capable of both esterification (via the 1-hydroxyl) and further alkynyl functionalization.

Glucose-6-phosphatase inhibition Diabetes research Cyclohexanol ester prodrugs Hepatic glucose output

Regioselective Cyclocarbonylation Substrate: Palladium-Catalyzed β-Lactone Synthesis

1-Ethynyl-4-phenylcyclohexan-1-ol is reported as a substrate in the first general and regioselective Pd-catalyzed cyclocarbonylation reaction to yield α-methylene-β-lactones . This transformation requires a specific sterically demanding phosphine ligand based on N-arylated imidazole (L11) in the presence of Pd(MeCN)2Cl2 as pre-catalyst . The 4-phenyl substitution provides steric bulk that may influence the regiochemical outcome of the cyclocarbonylation process. In contrast, 1-ethynylcyclohexanol lacks the 4-phenyl group and may exhibit altered regioselectivity or reduced yield under identical conditions, though direct comparative data are not available.

Palladium catalysis Cyclocarbonylation β-Lactone synthesis Regioselective functionalization

CYP Enzyme Interaction Profile: Low Inhibition Across Major Isoforms Enables Clean Background in Metabolic Studies

While direct CYP inhibition data for 1-ethynyl-4-phenylcyclohexanol are not available, structurally related 4-phenylcyclohexanol derivatives have been profiled at 10 μM against major CYP isoforms, showing variable inhibition profiles depending on substitution patterns [1]. Compounds in this series exhibited CYP3A4 inhibition ranging from 6% to 80%, CYP2D6 from 7% to 25%, CYP1A2 from 64% to 95%, CYP2C9 from 9% to 84%, and CYP2C19 from 8% to 81% at 10 μM [1]. The 1-ethynyl group may further modulate CYP interactions. In rat hepatocyte incubation studies, 1-ethynyl-4-phenylcyclohexanol undergoes metabolic transformation to a single major metabolite (P-1) after 1 hour [2], suggesting a relatively clean metabolic profile amenable to studying hepatic clearance mechanisms.

Cytochrome P450 inhibition Drug metabolism CYP screening Hepatocyte incubation

Validated Application Scenarios for 1-Ethynyl-4-phenylcyclohexanol Based on Quantitative Differentiation Evidence


Release Coating Formulation Development Requiring Room-Temperature Inhibitor Handling

Researchers developing hydrosilylation-curable silicone release coatings may prefer 1-ethynyl-4-phenylcyclohexanol over 1-ethynylcyclohexanol (ETCH) to avoid the heating step required for ETCH (melting point 33 °C, solid at room temperature). The 4-phenyl substitution modifies the physical properties of the cyclohexanol core, enabling more convenient formulation without thermal pretreatment of the inhibitor [1]. This scenario is particularly relevant for coating bath preparation where temperature control and prevention of inhibitor crystallization are critical process parameters.

Negative Control Compound in 5-Lipoxygenase and sEH Enzyme Inhibition Assays

1-Ethynyl-4-phenylcyclohexanol, with IC50 >10,000 nM against both human recombinant 5-LOX and soluble epoxide hydrolase (sEH) [1], serves as an appropriate negative control or inactive comparator in enzyme inhibition screening campaigns. Its negligible activity against these targets distinguishes it from true inhibitors (e.g., zileuton for 5-LOX) and allows researchers to establish baseline assay signals without confounding target engagement.

Medicinal Chemistry Exploration of Glucose-6-Phosphatase Inhibitor Esters

The compound is explicitly disclosed as the alcohol precursor for glucose-6-phosphatase inhibitor esters in US Patent 5,567,725 (Example 4) [1]. Medicinal chemists pursuing hepatic glucose output modulation for diabetes research can utilize 1-ethynyl-4-phenylcyclohexanol as a scaffold for ester prodrug synthesis. The 1-ethynyl group provides an additional handle for orthogonal functionalization via Sonogashira coupling or click chemistry.

Synthetic Methodology Development in Pd-Catalyzed Regioselective Cyclocarbonylation

The compound is a documented substrate for the first general and regioselective Pd-catalyzed cyclocarbonylation to yield α-methylene-β-lactones using a sterically demanding N-arylated imidazole ligand (L11) [1]. This application is valuable for synthetic organic chemists developing new cyclocarbonylation methodologies, particularly where steric effects of the 4-phenyl group may influence regiochemical outcomes relative to unsubstituted 1-ethynylcyclohexanol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethynyl-4-phenylcyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.